Cas no 1806704-54-0 (Methyl 3-(2-cyanoethyl)-5-methylphenylacetate)

Methyl 3-(2-cyanoethyl)-5-methylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(2-cyanoethyl)-5-methylphenylacetate
-
- インチ: 1S/C13H15NO2/c1-10-6-11(4-3-5-14)8-12(7-10)9-13(15)16-2/h6-8H,3-4,9H2,1-2H3
- InChIKey: ANKZRXDDUUKJEZ-UHFFFAOYSA-N
- SMILES: O(C)C(CC1=CC(C)=CC(=C1)CCC#N)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 279
- XLogP3: 2
- トポロジー分子極性表面積: 50.1
Methyl 3-(2-cyanoethyl)-5-methylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010009142-1g |
Methyl 3-(2-cyanoethyl)-5-methylphenylacetate |
1806704-54-0 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
Methyl 3-(2-cyanoethyl)-5-methylphenylacetate 関連文献
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Methyl 3-(2-cyanoethyl)-5-methylphenylacetateに関する追加情報
Comprehensive Overview of Methyl 3-(2-cyanoethyl)-5-methylphenylacetate (CAS No. 1806704-54-0)
Methyl 3-(2-cyanoethyl)-5-methylphenylacetate (CAS No. 1806704-54-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its cyanoethyl and methylphenylacetate functional groups, exhibits unique physicochemical properties, making it a valuable intermediate in synthetic chemistry. Its molecular structure, combining a phenylacetate backbone with a cyanoethyl side chain, offers versatility in applications ranging from drug development to material science.
The compound's CAS number 1806704-54-0 serves as a critical identifier for researchers and regulatory bodies, ensuring precise documentation and safety compliance. In recent years, the demand for Methyl 3-(2-cyanoethyl)-5-methylphenylacetate has surged due to its role in the synthesis of bioactive molecules. For instance, its cyanoethyl group is often leveraged in nucleophilic reactions, while the methylphenylacetate moiety contributes to enhanced solubility and stability in formulation processes.
One of the most frequently searched questions about this compound revolves around its synthetic pathways and industrial applications. Researchers often explore how Methyl 3-(2-cyanoethyl)-5-methylphenylacetate can be optimized for large-scale production while maintaining high purity. Advanced techniques such as catalytic hydrogenation and esterification are commonly employed to achieve these goals. Additionally, its compatibility with green chemistry principles has become a hotspot, aligning with the global push for sustainable manufacturing practices.
Another trending topic is the compound's potential in drug discovery. The cyanoethyl group, in particular, is a key functional group in many pharmaceutical intermediates, enabling the development of novel therapeutics. For example, it has been investigated in the context of central nervous system (CNS) agents and anti-inflammatory drugs. This versatility makes Methyl 3-(2-cyanoethyl)-5-methylphenylacetate a subject of ongoing research in medicinal chemistry.
From an analytical perspective, the compound's spectroscopic properties are often discussed. Techniques such as NMR spectroscopy and mass spectrometry are routinely used to characterize its structure and purity. These methods are essential for quality control, especially in industries where high-purity intermediates are required. The compound's stability under various conditions is another area of interest, as it impacts storage and handling protocols.
In the agrochemical sector, Methyl 3-(2-cyanoethyl)-5-methylphenylacetate has shown promise as a building block for pesticide formulations. Its ability to act as a precursor for herbicides and insecticides has been explored, with studies highlighting its efficacy and environmental compatibility. This aligns with the growing demand for eco-friendly agrochemicals, a topic frequently searched by professionals in the field.
The compound's regulatory status is another critical aspect. While it is not classified as a hazardous material, proper handling and disposal are recommended to ensure safety. Regulatory databases often list CAS No. 1806704-54-0 under general chemical inventories, but users are advised to consult local guidelines for specific requirements. This information is particularly relevant for exporters and importers navigating international trade regulations.
In conclusion, Methyl 3-(2-cyanoethyl)-5-methylphenylacetate (CAS No. 1806704-54-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features, combined with its synthetic versatility, make it a valuable asset in modern chemistry. As research continues to uncover new uses for this compound, its relevance in both academic and industrial settings is expected to grow.
1806704-54-0 (Methyl 3-(2-cyanoethyl)-5-methylphenylacetate) Related Products
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 1401163-31-2((R)-2-Amino-2-cyclopropylethanol hydrochloride)
- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)




